molecular formula C15H15IN2O B6076276 N-[4-(dimethylamino)phenyl]-3-iodobenzamide CAS No. 6122-00-5

N-[4-(dimethylamino)phenyl]-3-iodobenzamide

Katalognummer B6076276
CAS-Nummer: 6122-00-5
Molekulargewicht: 366.20 g/mol
InChI-Schlüssel: BVBUGJREHFRRMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(dimethylamino)phenyl]-3-iodobenzamide, also known as DIBA, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DIBA belongs to a class of compounds known as benzamides, which have been shown to have anti-tumor properties. In

Wirkmechanismus

N-[4-(dimethylamino)phenyl]-3-iodobenzamide inhibits the activity of a protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including many that are involved in cancer cell growth and survival. By inhibiting HSP90, N-[4-(dimethylamino)phenyl]-3-iodobenzamide destabilizes these client proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-3-iodobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HSP90, N-[4-(dimethylamino)phenyl]-3-iodobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply tumors), and inhibit the activity of various signaling pathways that are involved in cancer cell growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-(dimethylamino)phenyl]-3-iodobenzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. However, one limitation of N-[4-(dimethylamino)phenyl]-3-iodobenzamide is that it has relatively low potency compared to other HSP90 inhibitors, which may limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several future directions for research on N-[4-(dimethylamino)phenyl]-3-iodobenzamide. One area of interest is the development of more potent analogs of N-[4-(dimethylamino)phenyl]-3-iodobenzamide that can be used in cancer treatment. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-[4-(dimethylamino)phenyl]-3-iodobenzamide therapy. Finally, there is interest in exploring the potential use of N-[4-(dimethylamino)phenyl]-3-iodobenzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy.

Synthesemethoden

The synthesis of N-[4-(dimethylamino)phenyl]-3-iodobenzamide involves the reaction of 3-iodobenzoyl chloride with 4-(dimethylamino)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The overall yield of this process is approximately 30%.

Wissenschaftliche Forschungsanwendungen

N-[4-(dimethylamino)phenyl]-3-iodobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[4-(dimethylamino)phenyl]-3-iodobenzamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Eigenschaften

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O/c1-18(2)14-8-6-13(7-9-14)17-15(19)11-4-3-5-12(16)10-11/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBUGJREHFRRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362350
Record name ST50720762
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-3-iodobenzamide

CAS RN

6122-00-5
Record name ST50720762
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.